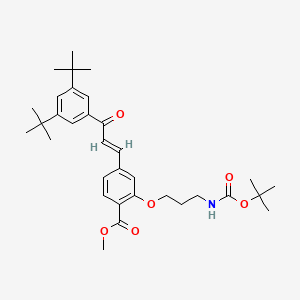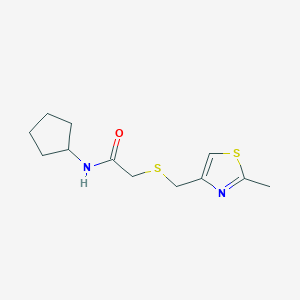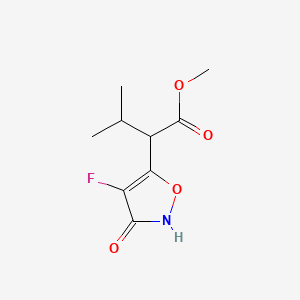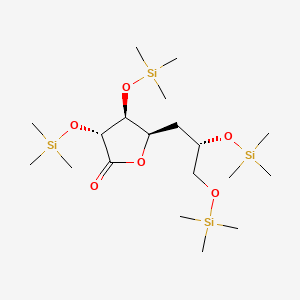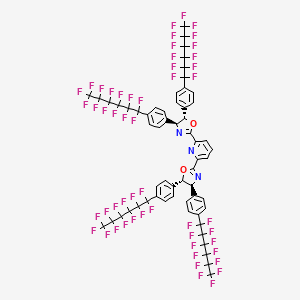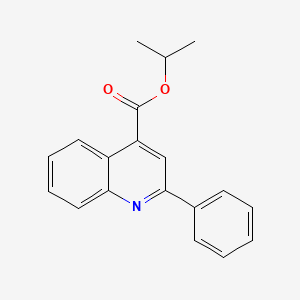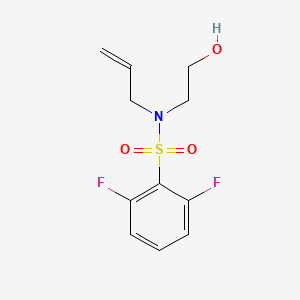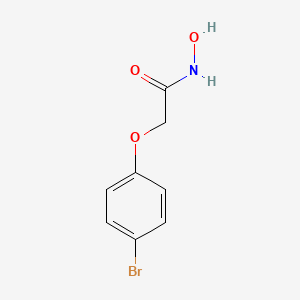![molecular formula C31H25P B14906642 [2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)
[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane is an organophosphorus compound that features a complex aromatic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane typically involves the reaction of a phosphine precursor with a substituted biphenyl compound. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form a phosphine oxide.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphine can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used.
Coordination: Transition metals like palladium and platinum are often used in coordination reactions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Depending on the reagent, products can include halogenated or nitrated derivatives.
Coordination: Metal-phosphine complexes are the primary products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane is used as a ligand in transition metal catalysis. Its unique structure allows for the formation of stable complexes that can facilitate various catalytic processes, including cross-coupling reactions.
Biology
Medicine
There is limited information on the direct medical applications of this compound. its role as a ligand in metal complexes could potentially be explored for therapeutic purposes.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Wirkmechanismus
The mechanism by which [2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane exerts its effects largely depends on its role as a ligand. In coordination chemistry, the phosphine group donates electron density to the metal center, stabilizing the metal and facilitating various catalytic processes. The aromatic rings can also participate in π-π interactions, further stabilizing the complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand with three phenyl groups.
Bis(diphenylphosphino)benzene: A related compound with two phosphine groups attached to a benzene ring.
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
Uniqueness
[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane is unique due to its complex aromatic structure, which provides additional stability and electronic properties compared to simpler phosphine ligands. This makes it particularly useful in applications requiring robust and stable metal complexes.
Eigenschaften
Molekularformel |
C31H25P |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C31H25P/c1-24-14-13-22-28(25-15-5-2-6-16-25)31(24)29-21-11-12-23-30(29)32(26-17-7-3-8-18-26)27-19-9-4-10-20-27/h2-23H,1H3 |
InChI-Schlüssel |
XVRLRRXBGLNJQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


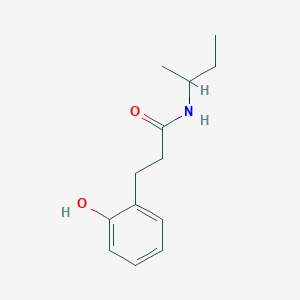
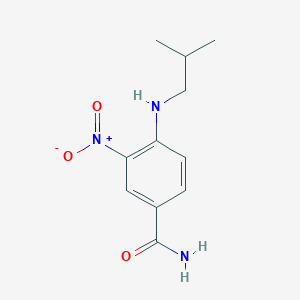
![3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14906577.png)

